2-(4-Aminophenyl)propanoic acid
Overview
Description
2-(4-Aminophenyl)propanoic acid is an organic compound with the molecular formula C₉H₁₁NO₂. It is also known by other names such as 2-(4-Aminophenyl)propionic acid and 4-Amino-α-methylbenzeneacetic acid . This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is a white to brown solid at room temperature .
Mechanism of Action
Mode of Action
A related compound, 2-(4-aminophenyl)benzothiazole, has been studied for its antimicrobial activity . It was found that this compound interacts with bacterial cells, causing membrane perturbation and intracellular changes
Result of Action
As mentioned earlier, related compounds have shown antimicrobial activity, suggesting potential cellular effects such as disruption of bacterial cell membranes . .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 165.19
Cellular Effects
It has been suggested that propionic acid derivatives, which include 2-(4-Aminophenyl)propanoic acid, show a dose-dependent reduction in cell viability for both THLE-2 and HEP-G2 cells .
Molecular Mechanism
It is known that the compound has a linear formula of C9H11NO2
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 132 - 134 degrees Celsius , suggesting that it has good stability under normal laboratory conditions.
Dosage Effects in Animal Models
It has been suggested that propionic acid derivatives, which include this compound, show a dose-dependent reduction in cell viability .
Metabolic Pathways
It is known that the compound has a molecular weight of 165.19 , suggesting that it could potentially interact with enzymes or cofactors in various metabolic pathways.
Transport and Distribution
It is known that the compound has a molecular weight of 165.19 , suggesting that it could potentially be transported and distributed within cells and tissues via various transporters or binding proteins.
Subcellular Localization
It is known that the compound has a molecular weight of 165.19 , suggesting that it could potentially be localized to specific compartments or organelles within cells.
Preparation Methods
The synthesis of 2-(4-Aminophenyl)propanoic acid can be achieved through various methods. One common synthetic route involves the reaction of aniline with a halide of an alpha-halogen propionic acid . This reaction typically requires the presence of a base such as sodium ethoxide and is conducted under reflux conditions. Another method involves the benzylation of 3-methyl-2-indolinone followed by alkaline hydrolysis and subsequent deamination . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-Aminophenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.
Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro compounds. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Aminophenyl)propanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(4-Aminophenyl)propanoic acid can be compared with other similar compounds such as:
2-(4-Aminophenyl)acetic acid: This compound has a similar structure but lacks the additional methyl group on the propanoic acid moiety.
2-(4-Aminophenyl)butanoic acid: This compound has an extended carbon chain compared to this compound.
4-Aminobenzoic acid: This compound has a carboxylic acid group directly attached to the phenyl ring without the propanoic acid chain. The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
IUPAC Name |
2-(4-aminophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMVICAMAQURRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974837 | |
Record name | 2-(4-Aminophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59430-62-5 | |
Record name | 4-Amino-α-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59430-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-amino-alpha-methyl-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059430625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Aminophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminohydratropic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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